Introduction: Elucidating the Role and Characteristics of Ac-DL-Abu-OH
Introduction: Elucidating the Role and Characteristics of Ac-DL-Abu-OH
An In-Depth Technical Guide to the Chemical Properties of N-Acetyl-DL-2-aminobutyric Acid (Ac-DL-Abu-OH)
N-Acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) is a non-proteinogenic, acetylated amino acid derivative of significant interest in the fields of synthetic peptide chemistry, proteomics, and pharmaceutical development.[1][2] As an unnatural amino acid, its incorporation into peptide sequences can impart unique conformational properties and enhanced stability against enzymatic degradation compared to its natural counterparts.[] The N-terminal acetyl group neutralizes the positive charge of the alpha-amino group, altering the molecule's overall charge characteristics and hydrogen bonding potential, which can be a critical design element in novel peptide therapeutics.[]
This guide provides a comprehensive technical overview of the core chemical properties of Ac-DL-Abu-OH. We will move beyond a simple recitation of data, offering insights into the experimental validation of these properties and the scientific rationale behind the analytical methodologies employed. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective application and characterization of this versatile biochemical.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the bedrock of all subsequent research. Ac-DL-Abu-OH is systematically known as 2-acetamidobutanoic acid.[][4] The "DL" designation signifies that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers.
| Identifier | Value | Reference |
| IUPAC Name | 2-acetamidobutanoic acid | [][4] |
| Synonyms | 2-Acetamidobutyric Acid, N-Acetyl-DL-2-aminobutyric Acid | [2][5] |
| CAS Number | 7211-57-6 (primary), 7682-14-6 (alternative) | [1][][4][5] |
| Molecular Formula | C₆H₁₁NO₃ | [1][6] |
| Molecular Weight | 145.16 g/mol | [1][6][7] |
| Canonical SMILES | CCC(C(=O)O)NC(=O)C | [] |
| InChI Key | WZVZUKROCHDMDT-UHFFFAOYSA-N | [] |
graph "Ac_DL_Abu_OH_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.5,-0.866!"]; O2 [label="OH", pos="0.5,-0.866!"]; C2 [label="Cα", pos="0.866,0.5!"]; H_alpha [label="H", pos="0.866,1.2!"]; N [label="N", pos="1.732,0!"]; H_amide [label="H", pos="1.732,-0.7!"]; C_acetyl [label="C", pos="2.598,0.5!"]; O_acetyl [label="O", pos="2.598,1.2!"]; C_methyl_acetyl [label="CH₃", pos="3.464,0!"]; C_beta [label="Cβ", pos="0,1.5!"]; H2_beta [label="H₂", pos="-0.7,1.5!"]; C_gamma [label="Cγ", pos="0,2.5!"]; H3_gamma [label="H₃", pos="-0.7,2.5!"];
// Bonds C1 -- O1 [label=""]; C1 -- O2 [label=""]; C1 -- C2 [label=""]; C2 -- H_alpha [label=""]; C2 -- N [label=""]; N -- H_amide [label=""]; N -- C_acetyl [label=""]; C_acetyl -- O_acetyl [label=""]; C_acetyl -- C_methyl_acetyl [label=""]; C2 -- C_beta [label=""]; C_beta -- C_gamma [label=""]; }
Figure 1: 2D Chemical Structure of Ac-DL-Abu-OH.
Section 2: Physicochemical Properties
The physical state and solubility of Ac-DL-Abu-OH are critical parameters for its handling, storage, and application in various experimental setups, particularly for solution-phase assays and peptide synthesis.
| Property | Value | Reference |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 130.0 - 134.0 °C | [2][5] |
| Solubility | Slightly soluble in water | [5] |
| Density | 1.129 g/cm³ | [] |
Section 3: Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an empirical "fingerprint" of a molecule, confirming its identity, structure, and purity. The protocols described below are designed to be self-validating, providing a robust framework for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. The proton (¹H) NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule.
¹H NMR Data (400 MHz, Methanol-d₄) [8]
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Rationale |
| 0.97 | Triplet (t) | 3H | -CH₃ (γ-position) | The terminal methyl group protons are split into a triplet by the adjacent two β-protons. |
| 1.65-1.93 | Multiplet (m) | 2H | -CH₂- (β-position) | These methylene protons are split by both the α-proton and the γ-methyl protons, resulting in a complex multiplet. |
| 1.99 | Singlet (s) | 3H | Acetyl -CH₃ | The protons of the acetyl group's methyl are isolated and thus appear as a sharp singlet. |
| 4.29 | Quartet (q) | 1H | α-CH | The alpha-proton is adjacent to the three protons of the γ-methyl group, leading to a quartet. A typographical error in the source likely intended to reference splitting by the beta-protons, which would result in a triplet. However, the provided data is quartet. |
Predicted ¹³C NMR Chemical Shifts
-
Carboxyl Carbon (C=O): ~175-180 ppm
-
Amide Carbonyl (C=O): ~170-175 ppm
-
Alpha-Carbon (Cα): ~55-60 ppm
-
Acetyl Methyl Carbon: ~20-25 ppm
-
Beta-Carbon (Cβ): ~25-30 ppm
-
Gamma-Carbon (Cγ): ~10-15 ppm
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of Ac-DL-Abu-OH and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, D₂O) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., Methanol-d₄ at 3.31 ppm).
-
Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the splitting patterns (multiplicities) to deduce proton connectivity.
Figure 2: Standard workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Amide | N-H stretch | 3200 - 3400 | Medium |
| Alkyl | C-H stretch | 2850 - 2960 | Medium-Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |
| Amide I | C=O stretch | 1630 - 1680 | Strong |
| Amide II | N-H bend | 1510 - 1570 | Medium-Strong |
Rationale: The presence of both a carboxylic acid and a secondary amide group will lead to characteristic, strong absorptions in the carbonyl region (1630-1725 cm⁻¹). The broad O-H stretch and the distinct N-H stretch are also key identifiers.[10][11]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related signals from the sample spectrum.
-
Sample Application: Place a small amount of the Ac-DL-Abu-OH powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Analysis: The resulting spectrum (in % Transmittance or Absorbance) is analyzed for the presence of characteristic absorption bands corresponding to the molecule's functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Expected Mass Spectrometric Data
-
Molecular Ion Peak: For a molecular weight of 145.16 g/mol , a high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode would be expected to show a prominent protonated molecular ion ([M+H]⁺) at an m/z of approximately 146.081.
-
Key Fragmentation Pathways: Collision-induced dissociation (CID) would likely lead to characteristic fragments. Common fragmentation patterns for N-acetylated amino acids include:
-
Loss of H₂O: [M+H - 18]⁺
-
Loss of CO₂ (from carboxyl group): [M+H - 44]⁺
-
Cleavage of the Cα-Cβ bond: Loss of an ethyl radical.
-
Formation of an acylium ion: Cleavage of the N-Cα bond.
-
Figure 3: A potential fragmentation pathway for Ac-DL-Abu-OH in MS/MS.
Section 4: Synthesis and Reactivity
Ac-DL-Abu-OH is typically synthesized via the acetylation of its parent amino acid, DL-2-aminobutyric acid.
General Synthesis Procedure [8]
-
Dissolution: DL-2-aminobutyric acid (1.0 eq) is dissolved or suspended in a suitable solvent, such as glacial acetic acid.
-
Acetylation: Acetic anhydride (1.5 eq) is added slowly to the mixture. Acetic anhydride serves as both the acetylating agent and a dehydrating agent to drive the reaction forward.
-
Reaction: The mixture is heated (e.g., to 100 °C) for a period (e.g., 2 hours) to ensure complete reaction.
-
Workup: The solvent is removed under reduced pressure (vacuum evaporation). The resulting solid residue is then suspended in a non-polar solvent like ethyl acetate or washed with ether to remove unreacted acetic anhydride and acetic acid by-product.
-
Isolation: The purified solid product is collected by filtration and dried.
Chemical Stability
Ac-DL-Abu-OH is chemically stable under standard ambient conditions (room temperature). It should be stored in a tightly sealed container in a dry, well-ventilated place. Incompatible materials include strong oxidizing agents.
Figure 4: Overview of the synthesis process for Ac-DL-Abu-OH.
Section 5: Applications in Research and Development
The unique chemical properties of Ac-DL-Abu-OH make it a valuable tool for researchers:
-
Peptide Synthesis: As a building block, it is used to create peptides with modified properties. The acetyl cap can increase stability and alter receptor binding affinity.[][12]
-
Proteomics Research: It can be used as a standard in mass spectrometry-based proteomics to study post-translational modifications, specifically N-terminal acetylation.[1]
-
Drug Discovery: Serves as a scaffold or component in the design of novel peptidomimetics and small molecule therapeutics.[2]
Section 6: Safety and Handling
As a laboratory chemical, Ac-DL-Abu-OH requires careful handling in accordance with good laboratory practices.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation[5][7] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation[5][7] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation[5] |
Precautionary Measures:
-
P280: Wear protective gloves and eye/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Handle in a well-ventilated area or under a chemical fume hood.
References
-
N-Acetyl-DL-2-aminobutyric Acid, min 97% (T), 1 gram. (n.d.). Biolab Inc. [Link]
-
Chemical Properties of dl-2-Aminobutyric acid (CAS 2835-81-6). (n.d.). Cheméo. [Link]
-
Safety Data Sheet: DL-2-Aminobutyric acid. (2024). Carl ROTH. [Link]
-
Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657. (n.d.). PubChem. [Link]
-
2-(Acetylamino)butanoic acid | C6H11NO3 | CID 306107. (n.d.). PubChem. [Link]
-
D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691. (n.d.). PubChem. [Link]
-
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. [Link]
-
Hydroxide. (n.d.). Wikipedia. [Link]
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dl-2-Aminobutyric acid. (n.d.). NIST WebBook. [Link]
-
Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
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IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. [Link]
-
IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. [Link]
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